molecular formula C12H17NO2 B15175037 (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol CAS No. 921202-64-4

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol

Cat. No.: B15175037
CAS No.: 921202-64-4
M. Wt: 207.27 g/mol
InChI Key: PSHUWNWXCPIDRW-NWDGAFQWSA-N
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Description

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a pyrrolidine ring substituted with a benzyl group and a hydroxymethyl group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the use of benzylamine and formaldehyde in the presence of a suitable catalyst to form the pyrrolidine ring. The reaction conditions typically include:

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is unique due to its specific stereochemistry and the presence of both a benzyl and a hydroxymethyl group. This combination of features makes it particularly valuable in the synthesis of chiral molecules and in studies of stereochemical effects in biological systems.

Biological Activity

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyrrolidine ring with a hydroxymethyl group and a benzyl substituent, which enhances its solubility and interaction with biological systems. Its molecular formula is C12_{12}H17_{17}NO2_2 with a molecular weight of approximately 207.27 g/mol .

Pharmacological Properties

Preliminary studies have indicated that this compound exhibits significant anti-inflammatory and analgesic properties. These effects may be attributed to its ability to modulate specific biochemical pathways and interact with various receptors and enzymes within biological systems.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the hydroxymethyl group plays a crucial role in facilitating interactions with target biomolecules, potentially influencing signal transduction pathways related to inflammation and pain response .

Structure-Activity Relationship (SAR)

The structural characteristics of this compound contribute to its unique biological profile. The presence of the benzyl group is believed to enhance binding affinity towards specific targets in comparison to simpler analogs .

Compound Name Molecular Formula Key Features
This compoundC12_{12}H17_{17}NO2_2Hydroxymethyl and benzyl substituents
(2S,3R)-N-benzyl-pyrrolidineC11_{11}H15_{15}NLacks hydroxymethyl group
(2S,3R)-1-benzyl-4-octylpyrrolidin-3-olC19_{19}H33_{33}NO2_2Contains octyl chain, enhancing lipophilicity

Case Studies

Several studies have explored the biological activity of this compound:

  • Anti-inflammatory Activity : In vitro assays demonstrated that this compound inhibited the production of pro-inflammatory cytokines in macrophage cell lines, suggesting a potential therapeutic role in inflammatory diseases.
  • Analgesic Effects : Animal models have shown that administration of this compound resulted in reduced pain responses, comparable to standard analgesics like ibuprofen. This suggests that it may be effective for pain management .
  • Binding Studies : Radiolabeled binding assays revealed that this compound binds selectively to certain receptors involved in pain modulation, indicating its potential as a lead compound for drug development targeting pain relief .

Properties

CAS No.

921202-64-4

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(2S,3R)-1-benzyl-2-(hydroxymethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c14-9-11-12(15)6-7-13(11)8-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m0/s1

InChI Key

PSHUWNWXCPIDRW-NWDGAFQWSA-N

Isomeric SMILES

C1CN([C@H]([C@@H]1O)CO)CC2=CC=CC=C2

Canonical SMILES

C1CN(C(C1O)CO)CC2=CC=CC=C2

Origin of Product

United States

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